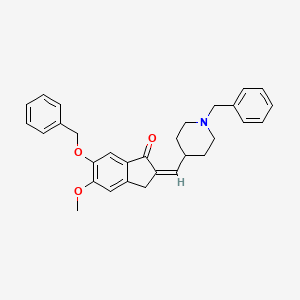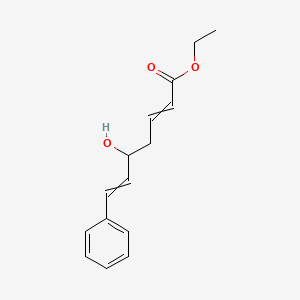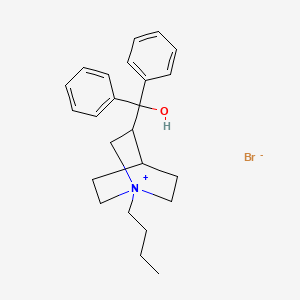![molecular formula C29H36N2O B12639218 4-[3-(Pentadec-8-EN-1-YL)phenoxy]benzene-1,2-dicarbonitrile CAS No. 920751-53-7](/img/structure/B12639218.png)
4-[3-(Pentadec-8-EN-1-YL)phenoxy]benzene-1,2-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(Pentadec-8-EN-1-YL)phenoxy]benzene-1,2-dicarbonitrile is a complex organic compound with a unique structure that includes a long aliphatic chain and aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Pentadec-8-EN-1-YL)phenoxy]benzene-1,2-dicarbonitrile typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 3-(Pentadec-8-EN-1-YL)phenol with 4-bromobenzene-1,2-dicarbonitrile under specific conditions to form the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-[3-(Pentadec-8-EN-1-YL)phenoxy]benzene-1,2-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., sodium hydroxide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction may yield aliphatic hydrocarbons.
Scientific Research Applications
4-[3-(Pentadec-8-EN-1-YL)phenoxy]benzene-1,2-dicarbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[3-(Pentadec-8-EN-1-YL)phenoxy]benzene-1,2-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-[(8E)-8-Pentadecen-1-yl]phenol: Similar structure but lacks the dicarbonitrile group.
(Z)-5-(Pentadec-8-en-1-yl)benzene-1,3-diol: Similar aliphatic chain but different aromatic ring structure.
Uniqueness
4-[3-(Pentadec-8-EN-1-YL)phenoxy]benzene-1,2-dicarbonitrile is unique due to its combination of a long aliphatic chain and aromatic rings with dicarbonitrile groups. This structure imparts specific chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
920751-53-7 |
|---|---|
Molecular Formula |
C29H36N2O |
Molecular Weight |
428.6 g/mol |
IUPAC Name |
4-(3-pentadec-8-enylphenoxy)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C29H36N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-25-17-15-18-28(21-25)32-29-20-19-26(23-30)27(22-29)24-31/h7-8,15,17-22H,2-6,9-14,16H2,1H3 |
InChI Key |
BRZSIVXGKHEWOA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CCCCCCCCC1=CC(=CC=C1)OC2=CC(=C(C=C2)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-[(4-methoxy-2-nitrophenyl)amino]pyrimidine-5-carboxylate](/img/structure/B12639136.png)
![4-[(4-Chlorophenyl)(diphenyl)methoxy]but-2-en-1-ol](/img/structure/B12639137.png)


![5-benzyl-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12639154.png)


-](/img/structure/B12639170.png)
![N-(4-chlorobenzyl)-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide](/img/structure/B12639177.png)



![1H-Indazole-3-carboxylic acid, 1-[(2-chloro-4-cyanophenyl)methyl]-](/img/structure/B12639208.png)

